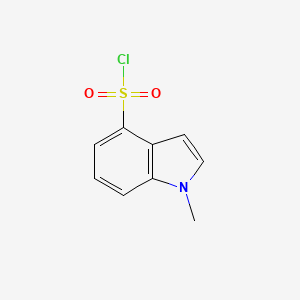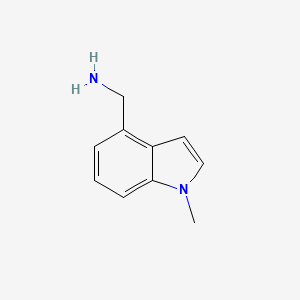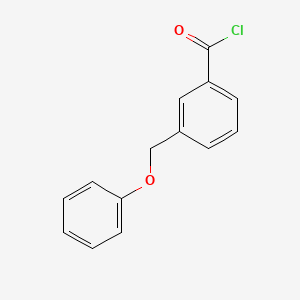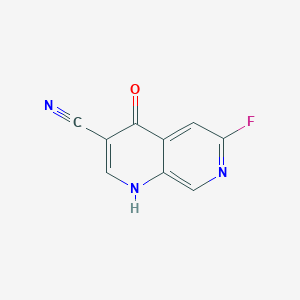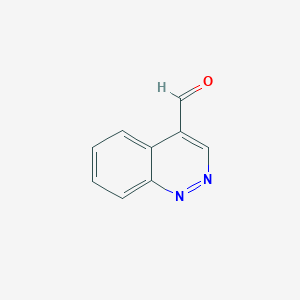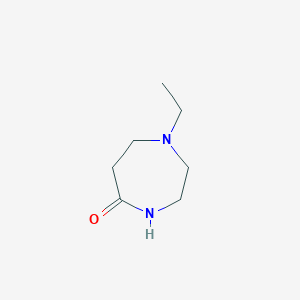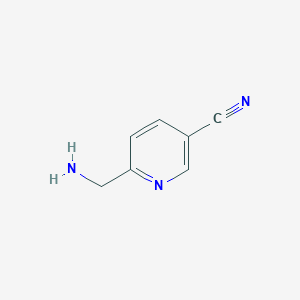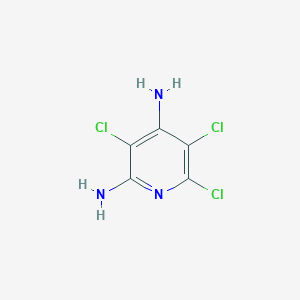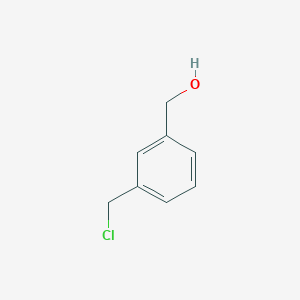
(3-(Chloromethyl)phenyl)methanol
Descripción general
Descripción
“(3-(Chloromethyl)phenyl)methanol” is a chemical compound with the molecular formula C8H9ClO and a molecular weight of 156.61 g/mol . It is also known by its IUPAC name, [3-(chloromethyl)phenyl]methanol .
Molecular Structure Analysis
The molecular structure of “(3-(Chloromethyl)phenyl)methanol” consists of a benzene ring with a chloromethyl group (CH2Cl) and a hydroxyl group (OH) attached to it .Physical And Chemical Properties Analysis
“(3-(Chloromethyl)phenyl)methanol” is a colorless or white to yellow solid, liquid, or semi-solid substance . It has a molecular weight of 156.61 g/mol .Aplicaciones Científicas De Investigación
Synthesis of Functional Derivatives
- (3-(Chloromethyl)phenyl)methanol is utilized in synthesizing various functional derivatives. For instance, its reaction with substituted phenols under Williamson reaction conditions produces 3-aryloxymethyl-5-phenyl(p-tolyl)isoxazoles. These derivatives can undergo further reactions to replace the chlorine atom with other functional groups (Potkin et al., 2015).
Enantioselective Catalysis
- It has been used in the enantioselective synthesis of certain compounds. For example, (1R,3S,4S)-2-Azanorbornyl-3-methanol, synthesized from (R)-1-phenylethylamine, serves as a catalyst for enantioselective epoxidation of α,β-enones (Lu et al., 2008).
Tautomeric Transformations
- Research on 1-Phenyl-3-methylpyrazol-2-in-5-thione, crystallized from methanol, reveals tautomeric transformations between different forms, showcasing the molecule's stability and behavior in various solvents (Chmutova et al., 2001).
Structural Analysis of Salts
- Tris(2-(dimethylamino)phenyl)methanol, a tertiary alcohol, forms stable salts with acids in water. X-ray crystallographic analysis provides insight into the hydrogen-bond structure of these organic cations, enhancing understanding of molecular interactions (Zhang et al., 2015).
Steroidal Synthesis
- Used in the stereoselective synthesis of steroidal tetrahydrooxazin-2-ones, presumed inhibitors of human 5α-reductase. The research explores the structures and potential inhibitory effects of these compounds (Wölfling et al., 2004).
Molecular Dynamics in Solvents
- Methanol, as a solubilizing agent, significantly impacts lipid dynamics in biological and synthetic membranes, suggesting its influence on the structure-function relationship in bilayer compositions (Nguyen et al., 2019).
Thermodynamics in Solvent Mixtures
- The study of thermodynamic properties in acetone + methanol mixtures reveals insights into solubility and preferential solvation, important for understanding solvent interactions (Aldana et al., 2016).
Propiedades
IUPAC Name |
[3-(chloromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c9-5-7-2-1-3-8(4-7)6-10/h1-4,10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAQTOPTBMDQGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CCl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90626995 | |
| Record name | [3-(Chloromethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Chloromethyl)phenyl)methanol | |
CAS RN |
175464-51-4 | |
| Record name | [3-(Chloromethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



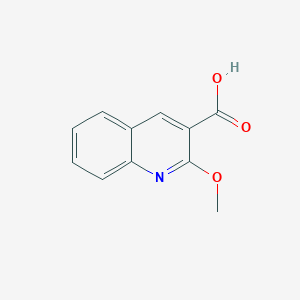
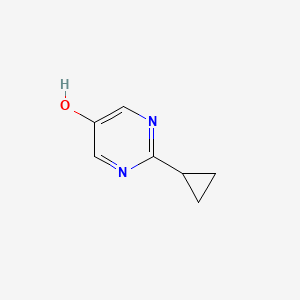
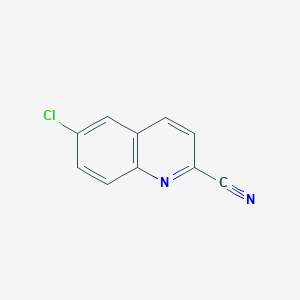
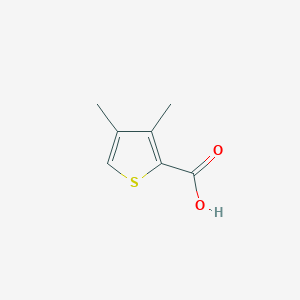
![6-Fluoro-3-methylbenzo[d]isoxazol-5-amine](/img/structure/B1602822.png)

